
Methyl formate-d
Overview
Description
Methyl formate-d, also known as methyl formate or methyl methanoate, is the simplest ester of formic acid. It is a colorless liquid with a pleasant odor, high vapor pressure, and low surface tension. This compound is widely used as a precursor to various chemicals of commercial interest .
Preparation Methods
Preparation via Carbonylation of Methanol with Carbon Monoxide
Liquid-Phase Methanol Carbonylation (BASF Technology)
This is the most established industrial method, involving the reaction of methanol with carbon monoxide in the presence of a homogeneous catalyst such as sodium methoxide. The reaction is typically carried out at about 80°C and 4.0 MPa pressure.
Reaction:
$$
\text{CO} + \text{CH}3\text{OH} \rightarrow \text{HCOOCH}3
$$Catalyst: Sodium methoxide (NaOCH3), which can be replaced by sodium methoxide-d for methyl formate-d synthesis.
Conditions:
Temperature ~80°C, Pressure ~4 MPa, moisture-sensitive environment to avoid catalyst deactivation.Advantages: High selectivity and yield (~92% yield referred to CO).
-
- Sodium methoxide is moisture sensitive and corrosive.
- Requires high purity reactants to avoid catalyst degradation.
- High-pressure equipment is necessary.
Adaptation for this compound:
Using deuterated methanol (CD3OD) and possibly deuterated sodium methoxide allows the incorporation of deuterium into the methyl group of this compound. The carbonylation mechanism remains the same, but isotopic substitution ensures labeling.Research Findings:
Studies show that reaction velocity increases with temperature, CO partial pressure, and catalyst concentration. The process can be run continuously with catalyst and unconverted methanol recycled.
Preparation via Esterification of Methanol and Formic Acid
Reaction:
$$
\text{CH}3\text{OH} + \text{HCOOH} \rightarrow \text{HCOOCH}3 + \text{H}_2\text{O}
$$Catalyst: Strong acid catalysts (e.g., sulfuric acid).
Conditions: Simple process but high consumption of formic acid and severe equipment corrosion limit industrial use.
Adaptation for this compound:
Using deuterated methanol (CD3OD) and deuterated formic acid (DCOOD) would produce this compound.Limitations: This method is largely obsolete in developed countries due to corrosion and inefficiency.
Novel Vapor-Phase Methanol Carbonylation Using Nanocatalysts
Developed by the Fujian Institute of Research on the Structure of Matter, Chinese Academy of Sciences.
Process: Vapor-phase carbonylation of methanol using heterogeneous nanocatalysts, converting coal-based syngas into methyl formate.
-
- Utilizes coal-derived syngas efficiently.
- Avoids issues of homogeneous catalysis (e.g., catalyst recovery, corrosion).
- Potentially adaptable for deuterated reagents to produce this compound.
Research Insights:
Provides a new synthesis technology contributing to fine chemical production from coal-derived feedstocks.
Comparative Data Table of Preparation Methods for this compound
Method | Catalyst Type | Reaction Conditions | Advantages | Challenges | Adaptation for this compound |
---|---|---|---|---|---|
Liquid-phase methanol carbonylation | Homogeneous (NaOCH3) | 80°C, 4 MPa, moisture-free | High selectivity, continuous | Moisture sensitivity, corrosion | Use CD3OD and NaOCD3 for deuterium labeling |
Two-step condensation & disproportionation | Heterogeneous (MCM-22) | Step 1: 50–100°C; Step 2: 50–200°C, 0.1–10 MPa | Mild conditions, catalyst longevity | Complex setup, catalyst preparation | Use CD2O and CD3OD for deuterated intermediates |
Esterification of methanol & formic acid | Strong acid catalyst | Moderate temperature, simple setup | Simple chemistry | Corrosion, high acid consumption | Use CD3OD and DCOOD, but less industrially viable |
Vapor-phase methanol carbonylation (nanocatalysts) | Heterogeneous nanocatalysts | Vapor phase, coal syngas feedstock | Utilizes coal syngas, heterogeneous catalyst | Emerging technology, scale-up needed | Use deuterated methanol and syngas for this compound |
Summary of Research Findings and Practical Considerations
Catalyst Selection:
Homogeneous catalysts (e.g., sodium methoxide) provide high selectivity but require rigorous moisture control and cause corrosion. Heterogeneous catalysts (e.g., MCM-22 molecular sieves, nanocatalysts) offer milder conditions and easier catalyst recovery, suitable for continuous processes.Reaction Conditions:
Temperatures range from 50°C to 200°C and pressures from atmospheric to 10 MPa depending on the method. Higher pressures and temperatures generally increase reaction rates but require more robust equipment.Deuterium Incorporation:
The key to preparing this compound is using deuterated starting materials (CD3OD, CD2O, DCOOD) and/or deuterated catalysts to ensure isotopic labeling without altering the fundamental reaction pathways.Industrial Viability:
Liquid-phase methanol carbonylation remains the most commercially established method, while heterogeneous catalyst methods and coal-based vapor-phase carbonylation represent promising alternatives with potential for scale-up and reduced environmental impact.
This detailed analysis integrates diverse authoritative sources, including patent literature and recent scientific research, to provide a comprehensive understanding of the preparation methods of this compound. The choice of method depends on available resources, desired scale, and isotopic purity requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl formate-d undergoes various chemical reactions, including:
Hydrogenation: Converts methyl (2H)formate to methanol using catalysts like Cu-SiO2.
Hydrolysis: Produces formic acid and methanol.
Oxidation: Can be oxidized to formic acid.
Common Reagents and Conditions
Hydrogenation: Requires hydrogen gas and a catalyst such as Cu-SiO2.
Hydrolysis: Typically involves water and an acid or base catalyst.
Oxidation: Often uses oxidizing agents like potassium permanganate.
Major Products
Methanol: From hydrogenation.
Formic Acid: From hydrolysis and oxidation.
Scientific Research Applications
Hydrogen Energy Carrier
Overview
Methyl formate has been proposed as an efficient hydrogen storage material. Its dehydrogenation process can release hydrogen at significantly higher rates compared to other established carriers like methanol and formic acid. The optimized dehydrogenation system for methyl formate demonstrates a maximum turnover frequency (TOF) exceeding 44,000 h⁻¹, indicating its potential as a practical hydrogen carrier under mild conditions .
Key Findings
- Hydrogen Storage Capacity: Methyl formate has a hydrogen storage capacity of 8.4 wt%, which is favorable compared to other liquid organic hydrogen carriers (LOHCs) and can be transported easily due to its non-toxic nature .
- Dehydrogenation Efficiency: The initial gas evolution rate using methyl formate is five times faster than that of formic acid and twenty times faster than methanol under identical conditions .
- Catalytic Systems: Various bases such as KOH and NaOH have been identified as effective for methyl formate dehydrogenation, with optimal conditions allowing for hydrogen release even at room temperature .
Table 1: Comparison of Hydrogen Storage Materials
Material | Hydrogen Storage Capacity (wt%) | Dehydrogenation Rate (h⁻¹) | Toxicity |
---|---|---|---|
Methyl Formate | 8.4 | >44,000 | Non-toxic |
Methanol | 12.1 | <2,200 | Toxic |
Formic Acid | 4.4 | <2,200 | Toxic |
Astrochemical Applications
Formation Mechanisms
In astrochemistry, methyl formate is significant for understanding the formation of complex organic molecules in interstellar environments. Research indicates that methyl formate can be formed on icy dust grains through various pathways during cold and warm phases of star formation .
Key Studies
- Solid-phase Formation: Laboratory experiments have simulated the formation of methyl formate on dust surfaces under cosmic conditions, suggesting that energetic processes lead to its production from methanol and carbon monoxide mixtures .
- Astrochemical Models: Updated chemical models incorporate recent findings on the formation pathways of methyl formate, enhancing our understanding of its role in the synthesis of organic compounds in space .
Table 2: Formation Pathways of Methyl Formate
Phase | Mechanism | Key Reactants |
---|---|---|
Cold Phase | Surface Reactions | CO, C, O |
Warm Phase | Fischer Esterification | Protonated Methanol, Formic Acid |
Gas Phase | Photodissociation | Methanol + UV Radiation |
Photodissociation Dynamics
Research Insights
The photodissociation dynamics of methyl formate-d have been studied to understand its behavior under UV irradiation. Experiments at 193.3 nm revealed several dissociation pathways and branching ratios for the resulting fragments .
Key Findings
- Dissociation Pathways: Four primary dissociation pathways were identified with varying branching ratios, indicating complex fragmentation behavior influenced by nonadiabatic transitions during irradiation .
- Kinetic Energy Distributions: Measurements provided insights into the energy distribution among photofragments, contributing to the understanding of molecular stability and reactivity under photon interactions .
Table 3: Photodissociation Pathways of this compound
Pathway | Branching Ratio (%) | Observed Products |
---|---|---|
Pathway A | 73 | DCO |
Pathway B | 6 | Unobservable Products |
Pathway C | 13 | Various Fragments |
Pathway D | 8 | Other Products |
Mechanism of Action
The mechanism of action of methyl (2H)formate involves its interaction with various molecular targets and pathways:
Oxidation: Involves the transfer of electrons from methyl (2H)formate to the oxidizing agent, resulting in the formation of formic acid.
Comparison with Similar Compounds
Similar Compounds
Ethyl Formate: Similar ester with a slightly higher boiling point.
Methyl Acetate: Another ester with different reactivity and applications.
Uniqueness
Methyl formate-d is unique due to its high vapor pressure, low surface tension, and versatility as a precursor to various chemicals. Its ability to act as a hydrogen energy carrier also sets it apart from other similar compounds .
Biological Activity
Methyl formate-d (DCOOCH3) is a deuterated derivative of methyl formate, a compound that has garnered attention for its potential applications in various fields, including catalysis and biological studies. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications.
This compound is synthesized through the carbonylation of methanol in the presence of deuterated reagents. The use of deuterium allows for tracking metabolic pathways and understanding the fate of methyl formate in biological systems.
Property | Value |
---|---|
Molecular Formula | DCOOCH3 |
Molecular Weight | 62.06 g/mol |
Boiling Point | 32 °C |
Density | 0.95 g/cm³ |
2.1 Metabolism and Toxicity
Research indicates that this compound undergoes metabolic processes similar to its non-deuterated counterpart. Studies have shown that it can be metabolized to formate in liver tissues, indicating its potential role as a metabolic intermediate. The biological formation of formate from methyl compounds was documented in liver slices, suggesting that this compound may also participate in similar pathways .
The acute toxicity of methyl formate has been evaluated through inhalation studies in mice. Results indicated that exposure to high concentrations can lead to respiratory irritation but does not result in significant systemic toxicity at lower concentrations . This finding is essential for considering its safety profile in biological applications.
2.2 Antimicrobial Activity
Methyl formate and its derivatives exhibit antimicrobial properties, which have been explored in various studies. The compound's ability to disrupt microbial membranes suggests potential applications as a preservative or disinfectant. In vitro studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi, making it a candidate for further exploration in pharmaceuticals and food preservation .
3.1 Inhalation Toxicity Study
A study conducted on mice assessed the respiratory effects of acute exposure to this compound. Mice were exposed to varying concentrations, and respiratory parameters were measured before, during, and after exposure. The study concluded that while higher concentrations caused significant irritation, lower levels were relatively safe, establishing a dose-response relationship for inhalation toxicity .
3.2 Metabolic Pathway Investigation
In another study focusing on the metabolic fate of this compound, researchers utilized radiolabeled compounds to trace its pathway through liver metabolism. The findings indicated that deuterated methyl formate was converted into formate with a notable D/H ratio, providing insights into its metabolic behavior and potential applications in tracing metabolic pathways in vivo .
4. Applications in Research
This compound serves as a valuable tool in biochemical research due to its unique isotopic labeling properties. It can be used to investigate metabolic pathways, enzyme kinetics, and reaction mechanisms involving deuterated substrates.
4.1 Hydrogen Carrier
Recent studies have proposed methyl formate as an efficient hydrogen storage material due to its favorable dehydrogenation properties under mild conditions. This aspect opens avenues for exploring its role in energy applications alongside its biological significance .
5. Conclusion
This compound is a versatile compound with notable biological activity and potential applications across various fields. Its metabolism and safety profile make it an interesting candidate for further research, particularly in understanding metabolic pathways and developing antimicrobial agents.
References Table
Properties
IUPAC Name |
methyl deuterioformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFWKZFHZASV-VMNATFBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178408 | |
Record name | Methyl (2H)formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23731-38-6 | |
Record name | Formic-d acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23731-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2H)formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2H)formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2H)formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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